Para-Substitution Regioisomerism: Structural Complexity and Geometric Differentiation Over the Meta Analog
The para-substituted regioisomer (target compound, CAS 941995-77-3) exhibits a molecular complexity score of 601 versus 609 for the meta-substituted regioisomer (CAS 941891-02-7), despite identical molecular formula, MW, XLogP3, TPSA, HBD, HBA, and rotatable bond count. This complexity difference reflects distinct topological connectivity that can translate into differential target recognition [1].
| Evidence Dimension | Computed molecular complexity (Cactvs descriptor) |
|---|---|
| Target Compound Data | Complexity 601 (CAS 941995-77-3, para-substituted) |
| Comparator Or Baseline | Complexity 609 (CAS 941891-02-7, meta-substituted regioisomer) |
| Quantified Difference | ΔComplexity = −8 (para vs. meta); all other computed physicochemical properties identical |
| Conditions | PubChem computed descriptors (Cactvs 3.4.8.24 / 3.4.6.11); in silico comparison |
Why This Matters
In SAR campaigns, regioisomeric pairs with divergent complexity scores may exhibit different binding poses and selectivity profiles, making independent procurement of each isomer essential for unbiased screening.
- [1] PubChem. Direct comparison: CID 18575937 (para, CAS 941995-77-3) Complexity 601; CID 18575934 (meta, CAS 941891-02-7) Complexity 609. All other computed properties (MW, XLogP3, TPSA, HBD, HBA, RotBond) identical between the two regioisomers. View Source
